BenchChemオンラインストアへようこそ!

PF-04418948

EP2 receptor cAMP signaling functional antagonism

PF-04418948 is the only EP2 antagonist combining >2000-fold selectivity over EP1/EP3/EP4/DP1/CRTH2 with completed human Phase I safety data (NCT01002963). Its peripheral restriction eliminates CNS confounds inherent to brain-penetrant EP2 tool compounds, enabling clean interpretation of peripheral inflammatory, pain, and cardiovascular models. Validated oral dosing benchmark in rodents: 10 mg/kg achieves 41% reduction in peak cutaneous blood flow and 61% reduction in AUC₀–₆₀. The high-resolution cryo-EM structure (PDB 9JRO, 3.5 Å) reveals the distinct azetidine-3-carboxylic acid binding mode, supporting rational drug design. For reproducible EP2 pharmacology with documented in vivo efficacy and structural characterization, PF-04418948 is the definitive reference antagonist.

Molecular Formula C23H20FNO5
Molecular Weight 409.4 g/mol
CAS No. 1078166-57-0
Cat. No. B1679681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-04418948
CAS1078166-57-0
Synonyms1-(4-fluorobenzoyl)-3-(((6-methoxy-2-naphthyl)oxy)methyl)azetidine-3-carboxylic acid
PF-04418948
Molecular FormulaC23H20FNO5
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)OCC3(CN(C3)C(=O)C4=CC=C(C=C4)F)C(=O)O
InChIInChI=1S/C23H20FNO5/c1-29-19-8-4-17-11-20(9-5-16(17)10-19)30-14-23(22(27)28)12-25(13-23)21(26)15-2-6-18(24)7-3-15/h2-11H,12-14H2,1H3,(H,27,28)
InChIKeyLWJGMYMNSNVCEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-04418948 for EP2 Receptor Antagonism Research: Procurement-Ready Compound Profile


PF-04418948 (CAS 1078166-57-0) is a synthetic small-molecule antagonist of the prostaglandin E2 receptor subtype 2 (EP2) developed by Pfizer [1]. It is a member of the azetidine-3-carboxylic acid chemical class, characterized by a 4-fluorobenzoyl moiety and a 6-methoxy-2-naphthyl ether substitution [2]. The compound has been profiled extensively in vitro using recombinant human EP2-expressing cell systems and native tissue preparations from human, dog, and mouse [1], and has undergone Phase I clinical evaluation (NCT01002963) in healthy volunteers, establishing its safety profile for human administration [3]. PF-04418948 serves as a widely validated pharmacological tool for dissecting EP2 receptor function in both academic and industrial research settings.

PF-04418948 Procurement: Why In-Class EP2 Antagonists Cannot Be Interchanged


Generic substitution among EP2 receptor antagonists is scientifically unsound due to fundamental differences in chemical scaffold, molecular pharmacology, and pharmacokinetic disposition. PF-04418948 belongs to the azetidine-3-carboxylic acid class, whereas alternative tool compounds such as TG4-155 and TG6-129 are carbamothioylacrylamide derivatives [1]. These structural distinctions translate to divergent binding modes at the EP2 orthosteric site, as revealed by cryo-EM structures [2]. Critically, PF-04418948 does not cross the blood-brain barrier, whereas TG4-155 is explicitly brain-penetrant [3]; conversely, TG6-129 shares the peripherally restricted profile of PF-04418948 but exhibits dual EP2/EP4 antagonism rather than pure EP2 selectivity [4]. Furthermore, PF-04418948 is one of the few EP2 antagonists with human clinical safety data from a completed Phase I trial [5], a procurement-relevant attribute absent from most academic tool compounds. Experimental reproducibility therefore demands that investigators select and report the exact compound used.

PF-04418948 Technical Evidence Guide: Quantitative Differentiation Data for Procurement Decisions


Functional Antagonist Potency: PF-04418948 vs. TG4-155 in Human EP2 cAMP Assays

PF-04418948 demonstrates sub-nanomolar functional antagonism at recombinant human EP2 receptors. Direct comparison with TG4-155 in the same Schild analysis paradigm reveals PF-04418948 exhibits approximately 1.3-fold higher functional affinity (lower KB), though both compounds are high-potency EP2 antagonists [1].

EP2 receptor cAMP signaling functional antagonism KB determination

In Vivo Pharmacodynamic Efficacy: Oral PF-04418948 Produces Quantifiable Cutaneous Blood Flow Reduction in Rats

PF-04418948 demonstrates robust oral pharmacodynamic activity in rats. Following a single 10 mg/kg oral dose, the compound significantly attenuated EP2 agonist (butaprost)-induced cutaneous blood flow, establishing a quantifiable in vivo benchmark for target engagement [1].

in vivo pharmacology oral bioavailability pharmacodynamics cutaneous blood flow

Receptor Selectivity Profile: PF-04418948 Exhibits >2000-Fold Discrimination Over Related Prostanoid Receptors

PF-04418948 displays exceptional selectivity across the prostanoid receptor family. In functional assays, the compound demonstrates greater than 2000-fold selectivity for human EP2 receptors over human EP1, EP3, EP4, DP1, and CRTH2 receptors [1]. At 10 μM concentration, PF-04418948 exhibits <30% binding to a diverse panel of GPCRs and ion channels [1]. BindingDB data corroborate this with Ki values >10,000 nM for EP3 and EP4 receptors, compared to 7.60 nM for EP2 [2].

receptor selectivity off-target profiling EP2 specificity prostanoid receptors

Species-Specific Pharmacology Alert: Guinea Pig EP2 Exhibits Atypical Low Affinity for PF-04418948

Functional profiling reveals that PF-04418948 exhibits markedly reduced affinity for the guinea pig EP2 receptor compared to murine and human orthologs. In guinea pig isolated trachea, the compound failed to produce the potent, competitive antagonism observed in mouse tracheal preparations [1]. This species-dependent pharmacology constitutes a critical cautionary note for experimental model selection.

species differences guinea pig receptor pharmacology experimental model selection

Structural Determinants of Selectivity: Cryo-EM Structure of PF-04418948 Bound to Human EP2

A cryo-electron microscopy structure of the human EP2 receptor in complex with PF-04418948 has been solved at 3.5 Å resolution (PDB ID: 9JRO) [1]. This structure reveals the precise binding pocket and interaction network that confer PF-04418948 its selectivity for EP2 over EP4. In contrast, TG6-129 engages EP2 more deeply while interacting superficially with EP4 in a 'two-warhead' manner, providing structural rationale for the distinct selectivity profiles [2].

cryo-EM structural biology binding mode rational drug design

PF-04418948 Application Scenarios: Evidence-Backed Use Cases for Research and Discovery


Dissecting EP2-Specific Signaling in Complex Prostanoid Biology

In experimental systems where PGE2 or other prostanoids activate multiple receptor subtypes (EP1-4, DP, FP, IP, TP), PF-04418948 enables unambiguous isolation of EP2-mediated contributions. The compound's >2000-fold selectivity over EP1, EP3, EP4, DP1, and CRTH2 [1] eliminates the need for multiple receptor-specific antagonists, reducing experimental complexity and compound procurement costs. This application is supported by functional profiling across a wide range of isolated tissue systems, confirming that PF-04418948 acts only as an EP2 receptor antagonist when assessed against native receptors [2]. Researchers studying airway smooth muscle, uterine contractility, or vascular responses can confidently attribute observed effects to EP2 blockade.

Oral In Vivo Target Engagement Studies in Rodent Disease Models

PF-04418948 is suitable for oral administration in rodent studies requiring systemic EP2 antagonism. The established pharmacodynamic benchmark—41% reduction in peak cutaneous blood flow response and 61% reduction in AUC₀–₆₀ following 10 mg/kg oral dosing in rats [3]—provides a validated dosing reference for target engagement. This evidence supports applications in inflammatory disease models (e.g., arthritis, airway inflammation), oncology models examining PGE2-driven tumor progression, and metabolic studies investigating EP2-mediated pathways. Investigators can reference this in vivo efficacy data to justify dose selection and experimental design.

Peripheral EP2 Pharmacology Without CNS Confounding

For studies requiring exclusive interrogation of peripheral EP2-mediated biology, PF-04418948 is an appropriate selection. Unlike brain-penetrant EP2 antagonists such as TG4-155 (Ki = 9.9 nM, brain-permeant) , PF-04418948 is peripherally restricted. This property eliminates confounding central nervous system effects that could obscure interpretation of peripheral mechanisms in models of inflammation, pain, or cardiovascular function. This distinction is particularly relevant for investigators studying peripheral inflammatory conditions, where brain-penetrant compounds may introduce unwanted neurological effects or confound behavioral endpoints [4].

Structure-Guided Medicinal Chemistry and Selectivity Optimization

The availability of a high-resolution cryo-EM structure of PF-04418948 bound to the human EP2 receptor (PDB 9JRO, 3.5 Å) [5] enables structure-based drug design campaigns. This structural data reveals the distinct binding pocket and interaction network that confer EP2 selectivity, providing a rational template for designing next-generation EP2 antagonists with improved properties. Medicinal chemists can use this structural information to guide scaffold hopping, optimize pharmacokinetic properties while maintaining selectivity, or design EP2-biased ligands. The comparative structural analysis with TG6-129 (dual EP2/EP4 antagonist) further illuminates the molecular determinants of receptor subtype selectivity [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-04418948

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.